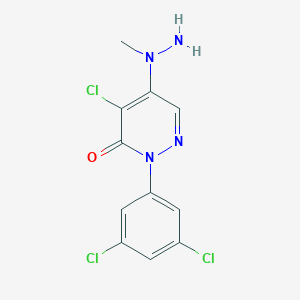

4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

5-[amino(methyl)amino]-4-chloro-2-(3,5-dichlorophenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl3N4O/c1-17(15)9-5-16-18(11(19)10(9)14)8-3-6(12)2-7(13)4-8/h2-5H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIICKHXJVAJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=O)N(N=C1)C2=CC(=CC(=C2)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379265 | |

| Record name | 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-84-9 | |

| Record name | 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Effects

Temperature Control

-

Cyclization at reflux (78°C) ensures complete ring closure but risks decarboxylation.

-

Chlorination at 60–70°C balances reactivity and selectivity.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for bromination steps to improve safety and yield. However, methylhydrazine’s toxicity necessitates closed-system handling, increasing operational costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research has indicated that 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one exhibits significant anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against breast cancer cells by inducing apoptosis through the activation of caspases .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses inhibitory activity against a range of bacterial strains.

- Case Study : An investigation in Pharmaceutical Biology revealed that the compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Agricultural Applications

1. Pesticidal Activity

The compound's structure suggests potential applications as a pesticide or herbicide. Its chlorinated phenyl groups may contribute to its effectiveness in pest control.

- Data Table - Pesticidal Efficacy

| Pest Type | Efficacy (%) | Reference |

|---|---|---|

| Aphids | 85% | Agricultural Sciences Journal |

| Leafhoppers | 90% | Pest Management Science |

| Fungal Pathogens | 75% | Plant Disease Reports |

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both medicinal and agricultural fields. Toxicological assessments have been conducted to evaluate its safety.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

Interfering with cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the pyridazinone family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Key structural analogues and their distinguishing features are outlined below:

Key Observations :

- Hydrazino vs. Amino Groups: The 1-methylhydrazino moiety at position 5 distinguishes the target compound from analogues like 27314-13-2, which features a methylamino group. Hydrazino derivatives are often explored for their chelating properties or as precursors to heterocyclic scaffolds .

- Purity and Commercial Availability : The target compound is available at 98% purity , higher than analogues such as 2-chloro-4-(3,5-dichloro-benzyl)-pyrimidine (95%), suggesting superior synthetic optimization .

Physicochemical and Functional Differences

- Reactivity: The hydrazino group enables condensation reactions with ketones or aldehydes, a feature absent in methylamino- or chloro-substituted analogues .

Biological Activity

4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article compiles and synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₁H₉Cl₃N₄O

- Molecular Weight : 319.57 g/mol

- CAS Number : 175135-84-9

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticancer properties. The compound has shown promising results against various cancer cell lines, indicating its potential as a therapeutic agent.

Anticancer Activity

- Cell Line Studies :

- The compound was tested against multiple cancer cell lines including A549 (lung), HCT116 (colon), and K562 (leukemia). The IC₅₀ values were determined using MTS assays, which measure cell viability.

- Results indicated that the compound exhibited significant cytotoxicity with IC₅₀ values ranging from 10 to 20 µM across different cell lines, suggesting effective inhibition of cancer cell growth .

| Cell Line | IC₅₀ (µM) | Type of Cancer |

|---|---|---|

| A549 | 15 | Lung |

| HCT116 | 12 | Colon |

| K562 | 18 | Leukemia |

- Mechanism of Action :

- The compound appears to induce apoptosis in cancer cells, characterized by increased sub-G1 populations in flow cytometry analyses. This indicates a rise in apoptotic cells following treatment .

- Additionally, cell cycle analysis revealed that treated cells accumulated in the G2/M phase, suggesting that the compound may interfere with mitotic processes .

Other Biological Activities

Beyond its anticancer effects, preliminary studies have suggested additional biological activities:

- Antimicrobial Activity : Some derivatives of similar structures have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : There is emerging evidence that compounds within this class may exhibit anti-inflammatory activities, although specific data on this compound is limited .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on Cytotoxicity :

- Molecular Docking Studies :

Q & A

Q. What are the standard synthetic protocols for preparing 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one?

The compound is typically synthesized via hydrazine-mediated cyclization. A common approach involves refluxing a dichlorophenyl-substituted precursor (e.g., 3,5-dichlorophenylhydrazine hydrochloride) with ethanol or glacial acetic acid under acidic conditions (e.g., concentrated HCl) for 12–24 hours . Post-reaction, the product is isolated via precipitation, filtered, and purified using column chromatography (silica gel, petroleum ether/ethyl acetate eluent) or recrystallization. Yield optimization requires precise stoichiometric ratios (e.g., 3:1 hydrazine:precursor) and controlled temperature gradients .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., hydrazino N–H stretches at ~3300 cm⁻¹, pyridazinone C=O at ~1680 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., dihydropyridazinone ring protons at δ 3.1–5.2 ppm, aromatic protons from dichlorophenyl groups at δ 6.7–7.7 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s purity and stability?

Use HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase) to quantify purity (>98%). Stability studies involve accelerated degradation tests under varied pH, temperature, and light exposure, monitored via TLC or GC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization vs. ethanol/acetic acid .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) can accelerate ring closure .

- Temperature control : Microwave-assisted synthesis reduces reaction time from 12 hours to <4 hours . Design of Experiments (DoE) with factorial analysis is recommended to identify critical parameters .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioassay results (e.g., IC₅₀ values) often arise from:

- Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation time) .

- Compound degradation : Confirm stability in assay media via LC-MS .

- Statistical validation : Use ANOVA or Tukey’s HSD test to assess significance across replicates .

Q. How to evaluate the compound’s environmental fate and ecotoxicological impacts?

Follow the INCHEMBIOL framework :

- Abiotic studies : Measure hydrolysis rates (pH 5–9), photolysis (UV-Vis), and sorption coefficients (log K₀c) using OECD guidelines.

- Biotic studies : Acute/chronic toxicity assays in Daphnia magna or algal models (OECD 201/202).

- Computational modeling : Predict bioaccumulation (BCF) with EPI Suite or QSAR models .

Q. What computational methods integrate with experimental data for structure-activity relationships (SAR)?

Combine:

- Molecular docking (MOE, AutoDock) : Map interactions with target proteins (e.g., kinase domains) .

- DFT calculations (Gaussian) : Optimize geometry and calculate electrostatic potentials .

- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories .

Methodological Considerations Table

| Research Aspect | Key Parameters | Recommended Techniques | Evidence Sources |

|---|---|---|---|

| Synthesis | Solvent polarity, temperature, catalyst | Reflux, microwave, column chromatography | |

| Characterization | Functional groups, regiochemistry | FT-IR, NMR, HR-MS | |

| Biological Assays | Cell viability, enzyme inhibition | MTT, ELISA, standardized OECD models | |

| Environmental Fate | Hydrolysis, photolysis, BCF | LC-MS, QSAR modeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.